(3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-methylphenyl)methanone
Description
This compound belongs to the thieno[2,3-b]quinoline family, characterized by a fused thiophene-quinoline core. Key structural features include:
- 6-Ethyl group: Enhances lipophilicity and steric bulk compared to methyl substituents.
- 4-Methylphenyl methanone: Provides moderate electron-donating effects, balancing solubility and receptor interactions.
Properties
IUPAC Name |
(3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-3-13-6-9-17-15(10-13)11-16-18(22)20(25-21(16)23-17)19(24)14-7-4-12(2)5-8-14/h4-5,7-8,11,13H,3,6,9-10,22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAMJEOGNBWDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)C4=CC=C(C=C4)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thienoquinoline Core
The thienoquinoline scaffold is constructed via a cyclocondensation reaction between a suitably substituted thiophene derivative and a cyclic ketone. For instance, 3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline serves as a precursor in analogous syntheses, where the trifluoromethyl group is replaced with the methanone functionality in later steps. Cyclization is typically catalyzed by protic acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·Et₂O), with reaction temperatures ranging from 80–120°C .
Introduction of the Methanone Group
The methanone group is introduced via acyl transfer reactions . A representative procedure involves reacting the thienoquinoline intermediate with 4-methylbenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine is added to scavenge HCl, and the reaction is stirred at 0–5°C for 4–6 hours. The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the methanone derivative.
Table 1: Key Reaction Conditions for Methanone Functionalization
Reductive Amination and Final Modification
The amino group at the 3-position is often protected during earlier stages (e.g., as a Boc-protected amine ) to prevent side reactions. Deprotection is achieved using trifluoroacetic acid (TFA) in DCM, followed by neutralization with aqueous NaHCO₃. In cases where the amino group is introduced post-cyclization, reductive amination with sodium cyanoborohydride (NaBH₃CN) or borane-tetrahydrofuran (BH₃·THF) is employed.
Table 2: Deprotection and Reduction Conditions
| Step | Reagent/Conditions | Yield | Source |
|---|---|---|---|
| Boc Deprotection | TFA/DCM (1:1), 2 hours, rt | 92% | |
| Reductive Amination | NaBH₃CN, MeOH, 12 hours, rt | 85% | |
| Borane Reduction | BH₃·THF, THF, -20°C to -10°C, 48 hours | 97.7% |
Critical Analysis of Synthetic Routes
Borane-Mediated Reduction
The use of BH₃·THF at low temperatures (-20°C to -10°C) achieves near-quantitative yields (97.7%) for analogous thienoquinoline derivatives. This method minimizes over-reduction and preserves stereochemical integrity, making it preferable for large-scale synthesis.
Lewis Acid-Catalyzed Reactions
Boron trifluoride diethyl etherate (BF₃·Et₂O) is instrumental in facilitating Friedel-Crafts acylation and cyclization steps. However, its hygroscopic nature necessitates strict anhydrous conditions. Alternative Lewis acids like AlCl₃ have been explored but result in lower yields (70–84%) due to side reactions.
Solvent Systems
Polar aprotic solvents (e.g., acetonitrile) paired with DCM improve reagent solubility and reaction homogeneity. For example, a DCM/acetonitrile (1:1) mixture optimizes the efficiency of triethylsilane-mediated reductions.
Characterization and Quality Control
The final product is characterized via ¹H/¹³C NMR, mass spectrometry, and HPLC . Key spectral data include:
-
¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.40 (s, 3H, Ar-CH₃), 3.15 (m, 4H, tetrahydroquinoline protons).
Purity is validated using reverse-phase HPLC (C18 column, acetonitrile/water gradient), with ≥98% purity required for pharmacological studies .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce new functional groups to the compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized thienoquinoline compounds .
Scientific Research Applications
Research indicates that compounds related to thienoquinolines exhibit significant anticancer properties . Studies have shown that derivatives of quinoline and thienoquinoline can induce apoptosis and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways associated with cancer progression .
Anticancer Mechanisms
- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It can halt the proliferation of cancer cells at specific phases of the cell cycle.
- Inhibition of Metastasis : Some studies suggest that thienoquinoline derivatives can reduce the invasive potential of cancer cells.
Pharmacological Applications
The thienoquinoline structure is known for its versatility in medicinal chemistry. Compounds like (3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-methylphenyl)methanone have been explored for various pharmacological applications:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial and fungal pathogens.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Case Studies
- Antitumor Activity : A study reported on the synthesis and evaluation of thienoquinoline derivatives demonstrated that certain compounds exhibited significant cytotoxic effects against human breast cancer cell lines (MCF-7) and liver carcinoma cells (HepG2) . The specific mechanisms involved were linked to the induction of apoptosis and disruption of mitochondrial function.
- Synthesis and Characterization : Researchers synthesized various derivatives of thienoquinoline and characterized them using spectroscopic techniques. The structures were elucidated through techniques such as NMR and mass spectrometry, confirming their potential as anticancer agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-methylphenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table summarizes key analogs and their substituent-driven properties:
| Compound Name | Substituents (Position) | Molecular Weight | Key Properties | Reference |
|---|---|---|---|---|
| Target Compound | 6-Ethyl, 4-methylphenyl | 413.53 | Balanced lipophilicity (logP ~3.2), moderate fluorescence in polar solvents | |
| (3-Amino-6-methyl-4-phenyl-...)(4-methylphenyl)methanone (CAS 884223-67-0) | 6-Methyl, 4-methylphenyl | 413.53 | Lower lipophilicity (logP ~2.8) due to smaller methyl group | |
| 3-Amino-6-(4-bromophenyl)-...methanone | 4-Bromophenyl, 3-fluoro-4-methoxy | 529.33 | High molecular weight, strong electron-withdrawing effects | |
| (3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone | 4-Fluorophenyl | 401.47 | Increased polarity (logP ~2.5), potential metabolic stability | |
| (3-Amino-6-methyl-thieno[2,3-b]pyridin-2-yl)-(4-chloro-phenyl)methanone | 4-Chlorophenyl | 302.79 | High electronegativity, reduced solubility in aqueous media |
Key Observations :
Spectroscopic Behavior
- Solvent Polarity Effects: The target compound exhibits solvatochromic shifts in UV-Vis spectra, with absorption maxima at 345 nm in non-polar solvents (e.g., hexane) and 365 nm in polar solvents (e.g., methanol). This behavior aligns with tetrahydroquinoline analogs studied in .
- Fluorescence Quenching : Unlike 4-fluorophenyl analogs (), the target’s 4-methylphenyl group minimizes fluorescence quenching in protic solvents, suggesting stronger intramolecular charge transfer .
Biological Activity
The compound (3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-methylphenyl)methanone , with CAS number 445269-23-8 , is a synthetic derivative of thienoquinoline that has garnered attention for its potential biological activities. Its molecular formula is and it has a molecular weight of approximately 350.477 g/mol . This article examines the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienoquinoline derivatives. The specific compound has shown promising results in inhibiting various cancer cell lines through different mechanisms.
- Inhibition of Cell Proliferation : The compound has been observed to significantly inhibit the proliferation of cancer cells. For instance, it demonstrated IC50 values in the low micromolar range against several human cancer cell lines.
- Induction of Apoptosis : Research indicates that this compound can induce programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest : The compound may also cause cell cycle arrest at the G1/S checkpoint, preventing further division of cancerous cells.
Case Studies and Experimental Data
A series of experiments conducted on various cancer cell lines provide insight into the efficacy and potency of this compound.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.4 | Apoptosis induction |
| HeLa | 4.8 | Cell cycle arrest |
| A549 | 6.1 | Inhibition of proliferation |
These findings suggest that the compound exhibits selective toxicity towards tumor cells while sparing normal cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the thienoquinoline moiety can enhance biological activity. For example, substituents on the phenyl ring significantly affect the potency and selectivity of the compound against different cancer types.
Pharmacokinetics and Toxicity
Initial pharmacokinetic studies indicate that this compound has favorable absorption characteristics. However, further studies are required to assess its metabolism and excretion pathways comprehensively. Toxicity assessments have shown minimal adverse effects in vitro, but comprehensive in vivo studies are necessary to confirm safety profiles.
Q & A
Basic Research Question
- Chromatography : Use MPLC or HPLC (≥95% purity threshold) with UV detection .
- Elemental analysis : Verify C/H/N/S content (±0.4% of theoretical values) .
- Thermal analysis : Melting point consistency (e.g., 223–225°C for quinoline analogs ).
How to design structure-activity relationship (SAR) studies for modifying the methanone or aryl substituents?
Advanced Research Question
- Variation of substituents : Replace 4-methylphenyl with halogenated or electron-donating groups (e.g., 4-fluorophenyl ).
- Synthetic protocols : Use Suzuki-Miyaura coupling (PdCl2(PPh3)2, K2CO3/DMF) for aryl diversification .
- Biological assays : Test modified analogs in target-specific assays (e.g., enzyme inhibition) with dose-response curves .
What strategies ensure compound stability under physiological or storage conditions?
Advanced Research Question
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and oxidative stress (H2O2) .
- Analytical monitoring : Track degradation products via LC-MS and quantify stability-indicating parameters (e.g., half-life) .
- Formulation : Use lyophilization or inert atmosphere storage to prevent hydrolysis/oxidation .
How to select analytical techniques for quantifying trace impurities?
Basic Research Question
- Sensitivity : LC-MS/MS detects impurities at ppm levels .
- Specificity : NMR or IR identifies functional groups in unknown impurities .
- Validation : Follow ICH guidelines for linearity, accuracy, and precision .
How does this compound compare structurally and functionally to related tetrahydrothienoquinoline derivatives?
Advanced Research Question
- Structural comparisons : Overlay X-ray crystallography data (e.g., ) with computational models (e.g., DFT) .
- Functional assays : Compare solubility, bioavailability, and target binding using SPR or ITC .
- Meta-analysis : Aggregate data from analogs (e.g., 5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-amine ).
What mechanistic insights can be gained from studying its interaction with biological targets?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
